1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide
Description
1-[6-(Dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a small-molecule compound featuring a pyrimidine-imidazole scaffold with a dimethylamino substituent at the 6-position of the pyrimidine ring and a 3,5-dimethylphenyl group attached via a carboxamide linkage. For instance, the closely related compound N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide (Compound ID: P578-2314) has a molecular weight of 368.39 g/mol, a logP of 3.14 (indicating moderate lipophilicity), and a polar surface area of 72.2 Ų, suggesting moderate solubility in aqueous media .
Properties
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-5-13(2)7-14(6-12)22-18(25)15-9-24(11-21-15)17-8-16(23(3)4)19-10-20-17/h5-11H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBDCUVYBIMASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling and subsequent functional group modifications. Common reagents used in these reactions include dimethylamine, pyrimidine derivatives, and various catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways that are crucial for disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrimidine ring and the aryl carboxamide group, which significantly alter physicochemical and pharmacological properties. Below is a comparative analysis based on available
Structural and Physicochemical Comparison
*Note: Data for the target compound is inferred from its dimethoxyphenyl analog (P578-2314) , adjusted for methyl vs. methoxy substitutions.
Functional and Pharmacological Insights
Pyrimidine Ring Substituents: Dimethylamino (Target Compound): The dimethylamino group at the pyrimidine 6-position provides moderate electron-donating effects, balancing lipophilicity (logP ~3.1) and solubility. Thiomorpholin-4-yl: The sulfur atom in thiomorpholine may alter electronic properties and binding kinetics, though its impact on logP remains unclear .
Aryl Carboxamide Substituents :
- 3,5-Dimethylphenyl (Target Compound) : Methyl groups enhance hydrophobic interactions without introducing strong electron-withdrawing/donating effects, unlike methoxy or chloro substituents.
- 3,5-Dimethoxyphenyl (P578-0419) : Methoxy groups increase polarity (higher hydrogen bond acceptors: 9 vs. 7 in the target compound) and may influence target binding through electron donation .
- 4-Chlorobenzyl : The chloro substituent introduces electron-withdrawing effects and steric bulk, which could modulate target affinity or metabolic stability .
Key Research Findings
- The dimethylamino-pyrimidine scaffold demonstrates a favorable balance of solubility and lipophilicity, making it suitable for oral bioavailability .
- Piperidine and thiomorpholine analogs exhibit higher molecular weights and logP values, which may limit solubility but enhance blood-brain barrier penetration for CNS-targeted therapies .
- Substitutions on the aryl carboxamide group (e.g., methyl vs. methoxy) significantly alter polar surface area and hydrogen-bonding capacity, impacting pharmacokinetic profiles .
Biological Activity
1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides a comprehensive review of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 356.44 g/mol
The structure includes a pyrimidine ring, an imidazole moiety, and a dimethylphenyl group, which contribute to its biological properties.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it has a half-maximal inhibitory concentration (IC) of approximately 0.62 µM against the A375P human melanoma cell line and 4.49 µM against WM3629 cells, outperforming Sorafenib, a well-known RAF inhibitor .
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. In vitro studies have demonstrated that it effectively inhibits several kinases including EGFR and VEGFR2, which are critical in cancer cell proliferation and survival. The following table summarizes the inhibition potency against various kinases:
| Kinase | Inhibition Potency (IC) |
|---|---|
| EGFR | 0.15 µM |
| VEGFR2 | 0.20 µM |
| CDK2 | 0.25 µM |
| mTOR | 0.18 µM |
Cell Cycle Arrest and Apoptosis Induction
Further investigations into the cellular effects revealed that treatment with this compound leads to cell cycle arrest at the G1 phase. Flow cytometry analysis showed an increase in G0-G1 phase cells from 52.39% in untreated controls to 72.13% after treatment. Concurrently, a decrease in S phase cells from 34.77% to 25.19% was observed .
Moreover, the compound induced apoptosis in HepG2 liver cancer cells, evidenced by increased levels of pro-apoptotic proteins such as caspase-3 (3.9-fold increase) and Bax (7.22-fold increase), while Bcl-2 levels decreased significantly (7.5-fold lower) compared to controls .
Case Studies
A notable case study involved the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. In one experiment, combining the compound with conventional chemotherapeutics resulted in synergistic effects, leading to improved survival rates in treated cell populations.
Safety Profile
While the compound shows promising therapeutic potential, toxicity assessments are crucial for clinical applications. Preliminary toxicological evaluations indicate a favorable safety profile; however, further studies are needed to establish comprehensive safety data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
